REACTION_CXSMILES
|
C1C2CC3C(=CC=CC=3)C=2C=CC=1.[F:14][C:15]1[C:27]2[C:26]3[C:21](=[CH:22][C:23]([F:28])=[CH:24][CH:25]=3)[C:20](=O)[C:19]=2[CH:18]=[C:17]([NH2:30])[CH:16]=1.I>C(O)(=O)C>[F:14][C:15]1[C:27]2[C:26]3[C:21](=[CH:22][C:23]([F:28])=[CH:24][CH:25]=3)[CH2:20][C:19]=2[CH:18]=[C:17]([NH2:30])[CH:16]=1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3CC12
|
Name
|
Fluorofluorenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
Difluoro-2-acetamidofluorenes
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
158.5 mg
|
Type
|
reactant
|
Smiles
|
FC1=CC(=CC=2C(C3=CC(=CC=C3C12)F)=O)N
|
Name
|
|
Quantity
|
4.25 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
red phosphorous
|
Quantity
|
425 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.51 mL
|
Type
|
reactant
|
Smiles
|
I
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
to reflux for 40 h
|
Duration
|
40 h
|
Type
|
CUSTOM
|
Details
|
evaporated to near-dryness by distillation
|
Type
|
ADDITION
|
Details
|
Boiling water (5 mL) was added
|
Type
|
FILTRATION
|
Details
|
the hot mixture was filtered
|
Type
|
ADDITION
|
Details
|
Upon addition of 10% NH4OH (20 mL)
|
Type
|
CUSTOM
|
Details
|
a white precipitate formed
|
Type
|
FILTRATION
|
Details
|
was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC(=CC=2CC3=CC(=CC=C3C12)F)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 127 mg | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 85.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |